2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-4-5-7-10(9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFWITROSMBDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645492 | |
| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147484-87-5 | |
| Record name | 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation Approach
The Claisen condensation between 2-methylbenzaldehyde and isobutyric acid derivatives is a foundational method. This reaction proceeds via nucleophilic acyl substitution, forming a β-keto ester intermediate. For example:
Key Conditions :
-
Catalyst : Sodium ethoxide (2 mol%)
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Solvent : Anhydrous ethanol
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Temperature : 80°C, reflux for 6–8 hours
Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH, 1M) yields the target carboxylic acid. Acidic workup (HCl) precipitates the product, which is purified via recrystallization from ethanol/water.
Friedel-Crafts Acylation Strategy
Friedel-Crafts acylation introduces the oxobutyric acid moiety directly onto the 2-methyltoluene aromatic ring. Using 3-chloropentanedioic anhydride as the acylating agent:
Optimized Parameters :
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Catalyst : Aluminum chloride (1.2 equiv)
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Solvent : Dichloromethane, 0°C to room temperature
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Reaction Time : 12 hours
This method faces challenges with over-acylation and requires careful stoichiometric control to minimize di-substituted byproducts.
Meldrum’s Acid-Mediated Synthesis
Meldrum’s acid serves as a versatile precursor for β-keto acid synthesis. Reacting 2-methylphenylmagnesium bromide with Meldrum’s acid under Grignard conditions forms a tetrahedral intermediate, which is subsequently hydrolyzed:
Critical Steps :
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Quenching : Acidic hydrolysis (H2SO4, 10%) at 0°C prevents decarboxylation.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.
Industrial-Scale Production Methods
Batch Reactor Optimization
Large-scale synthesis in batch reactors emphasizes cost efficiency and reproducibility:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.5 mol% p-TsOH | Reduces side reactions |
| Solvent | Toluene | Enhances solubility |
| Temperature | 110°C | Accelerates kinetics |
| Pressure | Atmospheric | Simplifies operations |
| Overall Yield | 70–75% |
Continuous stirring (500 rpm) ensures homogeneous mixing, while in-situ IR monitors reaction progress.
Continuous Flow Reactor Design
Adopting flow chemistry improves heat transfer and reduces reaction times:
Flow System Configuration :
-
Preheating Zone : 80°C, 2 min residence time
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Reaction Zone : 120°C, 5 min residence time
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Quenching Zone : Immediate cooling to 25°C
Advantages :
Catalytic Systems and Their Efficacy
Acid Catalysts
Base Catalysts
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Sodium ethoxide : Preferred for Claisen condensations due to mild conditions and easy removal.
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Lithium hydroxide : Superior in ester hydrolysis, offering 95% conversion at 60°C.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Claisen Condensation | 72 | 97 | High | 120 |
| Friedel-Crafts | 65 | 93 | Moderate | 150 |
| Meldrum’s Acid | 80 | 98 | Low | 200 |
Trade-offs : While the Meldrum’s acid route offers higher yields, its cost limits industrial adoption. Claisen condensation balances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Oxobutyric Acid Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) enhance steric bulk but reduce acidity compared to halogen substituents (e.g., fluoro or chloro in ), which increase electrophilicity .
Functional Group Modifications
Table 2: Impact of Functional Groups on Reactivity
Key Findings :
- Keto-Enol Tautomerism: The target compound’s dimethyl groups stabilize the keto form, reducing enolization compared to unsubstituted analogs like 2-oxo-4-phenylbutyric acid .
- Biological Activity : α,β-Unsaturated ketones (e.g., in ) exhibit enhanced bioactivity due to Michael acceptor properties, absent in the saturated target compound .
Biological Activity
2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a dimethyl group and a 2-methylphenyl substituent on a 4-oxobutyric acid moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structural features that contribute to its biological activity include:
- Dimethyl group : Enhances lipophilicity and may influence receptor binding.
- Methylphenyl substituent : Provides steric hindrance and electronic effects that could affect interactions with biological targets.
Preliminary studies indicate that the compound may exhibit anti-inflammatory and analgesic properties. It is hypothesized that these effects could be mediated through the inhibition of prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Interaction with Biological Targets
Research is ongoing to elucidate how this compound interacts with specific receptors or enzymes involved in inflammatory pathways. Potential interactions include:
- Binding to cyclooxygenase (COX) enzymes : This may inhibit the conversion of arachidonic acid to prostaglandins.
- Influencing cytokine production : Modulating inflammatory cytokines could further enhance its therapeutic profile.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Anti-inflammatory Study : In a controlled experiment, rats treated with this compound showed a significant reduction in paw edema compared to a control group. This suggests effective anti-inflammatory properties .
- Analgesic Efficacy : A clinical trial involving patients with chronic pain demonstrated that administration of the compound resulted in a measurable decrease in pain scores over four weeks, indicating its potential as an analgesic agent .
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against several strains of bacteria, suggesting its potential utility in treating infections .
Q & A
Q. What synthetic routes are commonly employed for 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride derivatives and aromatic substrates. Key steps include:
- Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to activate the acylating agent.
- Solvent selection (e.g., dichloromethane or toluene) to balance reactivity and solubility.
- Temperature control (80–100°C) to minimize side reactions.
Post-synthesis, purification via recrystallization or column chromatography is recommended. Efficiency can be improved by optimizing stoichiometry and catalyst recycling .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and methyl group integration.
- IR spectroscopy to identify ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions (e.g., DFT calculations)?
- Methodological Answer :
- Cross-validate using multiple spectroscopy techniques (e.g., NOESY for spatial proximity, variable-temperature NMR for dynamic effects).
- Reassess computational parameters:
- Solvent models (e.g., PCM for polar environments).
- Conformational sampling to account for rotameric equilibria.
- Explore alternative tautomeric or protonation states, especially for the oxo and carboxylic acid groups .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) to identify molecular targets.
- Cytotoxicity screening (MTT assay) against cancer cell lines.
- In vivo models :
- Rodent pharmacokinetic studies to assess bioavailability and metabolic stability.
- Structure-activity relationship (SAR) :
- Compare activity with analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to identify critical substituents .
Q. What strategies improve synthetic yield and scalability while minimizing byproducts?
- Methodological Answer :
- Reaction optimization :
- Use continuous flow reactors for precise temperature and mixing control.
- Screen alternative catalysts (e.g., Brønsted acids or ionic liquids).
- Byproduct mitigation :
- Add scavengers (e.g., molecular sieves) to sequester water in condensation reactions.
- Employ in-line purification (e.g., catch-and-release resins) during scale-up .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Methodological Answer :
- Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 or PPARγ).
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity.
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Data Contradiction Analysis
Q. How to address conflicting results in biological activity assays across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
